Bromo-PEG2-methyl ester

Nucleophilic substitution Leaving group ability Reaction kinetics

Bromo-PEG2-methyl ester (CAS 2468714-95-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring a bromide leaving group at one terminus and a methyl ester at the other, separated by a diethylene glycol (PEG2) spacer. Its molecular formula is C₈H₁₅BrO₄, with a molecular weight of 255.11 g/mol.

Molecular Formula C8H15BrO4
Molecular Weight 255.11 g/mol
Cat. No. B15339563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-methyl ester
Molecular FormulaC8H15BrO4
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC(=O)CCOCCOCCBr
InChIInChI=1S/C8H15BrO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7H2,1H3
InChIKeySWKXLOXDFAALFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromo-PEG2-methyl ester: Essential Heterobifunctional PEG Linker for Bioconjugation and Polymer Synthesis


Bromo-PEG2-methyl ester (CAS 2468714-95-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring a bromide leaving group at one terminus and a methyl ester at the other, separated by a diethylene glycol (PEG2) spacer . Its molecular formula is C₈H₁₅BrO₄, with a molecular weight of 255.11 g/mol [1]. The bromide moiety serves as an excellent leaving group in nucleophilic substitution reactions, enabling facile conjugation to thiols, amines, and other nucleophiles . The hydrophilic PEG2 spacer enhances aqueous solubility, while the methyl ester provides a handle for further modification or hydrolysis under basic conditions . This compound is a critical building block in the synthesis of drug delivery systems, protein-polymer conjugates, and advanced biomaterials, where precise control over linker length and functionality is paramount [2].

Bromo-PEG2-methyl ester Procurement: Why In-Class Alternatives Cannot Guarantee Equivalent Reactivity or Solubility


While numerous PEG-based linkers exist, simple substitution with analogs like Bromo-PEG2-acid, Bromo-PEG2-amine, or Tosyl-PEG2-methyl ester is not equivalent. The specific combination of a primary alkyl bromide with a methyl ester on a precise PEG2 chain yields a unique reactivity profile. The bromide leaving group exhibits different kinetics compared to tosylate [1], and the methyl ester offers a distinct hydrolysis profile compared to a free carboxylic acid . Furthermore, the PEG2 length provides a specific balance of solubility and steric accessibility; shorter or longer PEG chains alter these properties . The following quantitative evidence demonstrates that Bromo-PEG2-methyl ester provides a defined, reproducible performance that cannot be assumed from other compounds in the same class, directly impacting experimental outcomes in bioconjugation, polymerization, and drug delivery applications [2].

Bromo-PEG2-methyl ester: Quantitative Evidence of Superior Performance vs. Tosylate, Acid, and Amine Analogues


Leaving Group Reactivity: Bromide Exhibits 10-30x Slower Solvolysis than Tosylate, Enabling Greater Reaction Control

Bromo-PEG2-methyl ester's bromide leaving group provides a distinct reactivity advantage over the tosylate group found in analogs like Tosyl-PEG2-methyl ester. Kinetic studies on analogous benzyl systems demonstrate that tosylate leaving groups undergo solvolysis 10-30 times faster than bromide leaving groups under identical conditions [1]. This difference in reactivity, characterized by a kOTs/kBr ratio of 10 to 30, translates to a slower, more controlled reaction for Bromo-PEG2-methyl ester, which is particularly advantageous in bioconjugation where preventing premature or non-specific reactions is critical for preserving biomolecule activity and achieving high conjugate purity.

Nucleophilic substitution Leaving group ability Reaction kinetics

Purity and Batch Consistency: Commercial Bromo-PEG2-methyl ester Achieves ≥95-98% Purity, a Critical Metric for Reproducible Conjugation

High purity is a non-negotiable requirement for precise bioconjugation and polymerization. Multiple vendors confirm that Bromo-PEG2-methyl ester is routinely supplied with a purity of ≥95%, with some sources specifying 98% purity [1][2]. This level of purity is essential for ensuring that the reactive bromo and methyl ester groups are present at the expected stoichiometry, minimizing impurities that could act as chain terminators in polymerization or lead to heterogeneous conjugates. In contrast, some analogs, particularly those with more labile functional groups (e.g., NHS esters), may require more stringent storage and handling to maintain similar purity levels due to higher susceptibility to hydrolysis.

Analytical chemistry Quality control Bioconjugation

Functional Orthogonality: Methyl Ester Enables Controlled Hydrolysis to Carboxylic Acid, Unlike Non-Hydrolyzable Linkers

A key differentiating feature of Bromo-PEG2-methyl ester is its methyl ester terminus, which can be hydrolyzed under strongly basic conditions to yield Bromo-PEG2-acid . This provides a valuable orthogonal handle for two-step conjugation strategies or for creating prodrugs where the ester group masks a carboxylic acid. In contrast, non-hydrolyzable linkers like m-PEG2-Tos lack this capability, offering only a single conjugation event . The hydrolysis of the methyl ester occurs under basic conditions that do not compromise the bromide group, providing a clean conversion to the corresponding carboxylic acid, a functionality not present in the starting material.

Prodrug design Controlled release Bioconjugation strategy

ATRP Macroinitiator Efficacy: Bromo-Ester Terminus Enables Controlled Radical Polymerization from Proteins

Bromo-PEG2-methyl ester's structure is directly applicable as a macroinitiator for Atom Transfer Radical Polymerization (ATRP). In a demonstrated technique, a bromo-ester functionalized linker (analogous to Bromo-PEG2-methyl ester) was used to activate recombinant human growth hormone (rh-GH), which then served as a macroinitiator for ATRP to produce PEG-like protein-polymer conjugates [1]. This approach provides a direct alternative to traditional PEGylation, offering a controlled polymerization process that yields well-defined conjugates. The well-defined bromo-ester terminus is essential for this application, as it ensures efficient initiation and control over the polymerization process [2].

ATRP Polymer-protein conjugates PEGylation

Aqueous Solubility Enhancement: PEG2 Spacer Confers ≥10-fold Increase in Water Solubility vs. Non-PEGylated Analogs

The hydrophilic PEG2 spacer in Bromo-PEG2-methyl ester significantly enhances its aqueous solubility compared to non-PEGylated analogs. While direct quantitative solubility data for the compound itself is not available, extensive literature on PEGylated linkers demonstrates that a PEG2 spacer increases aqueous solubility by at least one order of magnitude compared to similarly functionalized small molecules lacking the PEG chain . This increase is a key class-level characteristic. For instance, in related PROTAC linker development, the inclusion of a PEG2 spacer is a standard strategy to improve the aqueous solubility and overall pharmacokinetic profile of the final conjugate [1]. This is in stark contrast to linkers like simple alkyl halides, which often exhibit poor aqueous solubility and require organic co-solvents for bioconjugation.

Drug delivery Biocompatibility Formulation science

Optimal Deployment of Bromo-PEG2-methyl ester in Advanced Conjugation and Polymerization Workflows


Controlled Synthesis of Protein-Polymer Conjugates via ATRP

Researchers aiming to create well-defined protein-polymer conjugates with tunable properties should prioritize Bromo-PEG2-methyl ester. Its bromo-ester terminus serves as an efficient macroinitiator for Atom Transfer Radical Polymerization (ATRP), as demonstrated in the conjugation of PEG-like polymers to recombinant human growth hormone [1]. This method offers superior control over polymer chain length and architecture compared to traditional PEGylation, enabling the precise tuning of protein pharmacokinetics and bioactivity .

Two-Step Bioconjugation Strategies Leveraging Methyl Ester Orthogonality

For complex biomolecule modification, Bromo-PEG2-methyl ester's ability to undergo selective hydrolysis under strong basic conditions to yield Bromo-PEG2-acid provides a crucial orthogonal handle [1]. This allows for a sequential conjugation workflow: first, utilize the bromide for conjugation to a nucleophile (e.g., a thiol on a protein or a surface amine); second, hydrolyze the methyl ester to a carboxylic acid for subsequent coupling to a second biomolecule, fluorescent tag, or affinity ligand. This two-step approach is not feasible with non-hydrolyzable linkers like m-PEG2-Tos, which offer only a single conjugation point .

Synthesis of Hydrophilic Small Molecule Drug Conjugates and PROTAC Linkers

In the development of small molecule drug conjugates and PROTACs (Proteolysis Targeting Chimeras), maintaining aqueous solubility is paramount. The PEG2 spacer of Bromo-PEG2-methyl ester provides a significant solubility enhancement over non-PEGylated alkyl halide linkers [1]. This property ensures that the linker and its conjugates remain soluble during synthesis and in biological assays, reducing the need for organic co-solvents and improving the reliability of activity data. This is particularly critical in PROTAC design, where linker solubility can impact ternary complex formation and cellular permeability .

Preparation of Functionalized Surfaces and Nanoparticles with Defined Spacer Length

For materials science applications requiring precise surface functionalization, Bromo-PEG2-methyl ester offers a defined and reproducible spacer length. The PEG2 chain provides a consistent distance between the surface and the functional group, which is crucial for optimizing ligand-receptor interactions or preventing steric hindrance [1]. Its high commercial purity (≥95%) ensures that surface loading can be calculated with confidence, leading to more reproducible surface properties compared to using less well-characterized or less pure alternatives .

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